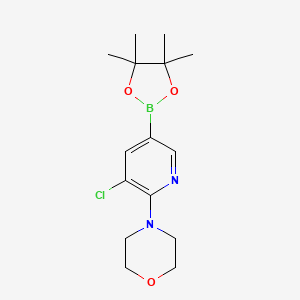

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester is a chemical compound with the CAS No. 2377608-89-2 . It is a qualified product offered by various chemical suppliers .

Molecular Structure Analysis

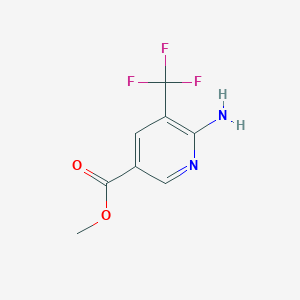

The molecular structure of this compound can be represented by the InChI code:1S/C9H12BClN2O3/c11-8-5-7 (10 (14)15)6-12-9 (8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 . The molecular weight is 242.47 . Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This compound could also potentially be used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Applications in Analytical Chemistry

Pinacolboronate esters, including compounds like 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester, are highly reactive and play a crucial role in analytical chemistry. They are extensively used in Suzuki coupling reactions for synthesizing complex molecules. However, their high reactivity, particularly their tendency to hydrolyze to boronic acid, presents significant analytical challenges. Methods involving reversed-phase separation with highly basic mobile phases and ion pairing reagents have been developed to stabilize these esters and achieve accurate purity analysis (Zhong et al., 2012).

Synthesis and Cross-Coupling Reactions

3-Pyridylboronic acid and its pinacol ester are pivotal in Suzuki coupling for the synthesis of complex organic compounds like 3-pyridin-3-ylquinoline. Such reactions underscore the utility of boronic esters in constructing diverse molecular structures (Li et al., 2005). Additionally, the synthesis of functionalized Pd(II) cyclometallated complexes with boronic esters reveals the versatility of these compounds in forming stable, air-tight solids with potential applications in various chemical domains (Gómez-Blanco et al., 2009).

Material Science and Catalysis

In material science and catalysis, boronic acids and esters like 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester are integral. Their roles extend from synthetic organic chemistry to drug discovery. A notable contribution is the metal- and additive-free photoinduced borylation method, offering a simple and green approach to synthesizing boronic acids and esters without the need for metal catalysts or ligands (Mfuh et al., 2017).

Fluorescence Monitoring and Drug Development

The formation of an exciplex between a pyridinium boronic acid and an aryl group can be monitored via fluorescence, indicating potential applications in molecular sensing and drug development. The addition of pinacol enhances the Lewis acidity, strengthening cation-π stacking interactions and significantly enhancing fluorescence, which can be crucial in monitoring chemical reactions and developing new drugs (Huang et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

作用機序

Target of Action

The primary target of the 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds under exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.

Result of Action

The molecular and cellular effects of the 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester’s action are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . By participating in this reaction, the compound facilitates the formation of carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester. For instance, the compound is only marginally stable in water , suggesting that its activity may be affected by the presence of water in its environment. Furthermore, the compound’s action in the Suzuki–Miyaura cross-coupling reaction is facilitated by the presence of a transition metal catalyst , indicating that the availability of such a catalyst in the environment could influence the compound’s efficacy.

特性

IUPAC Name |

4-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMHNKIKMBIPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)

![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)

![3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2397617.png)